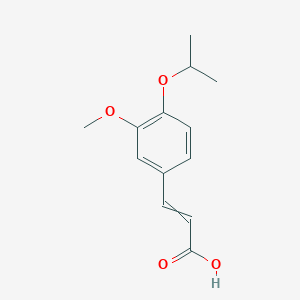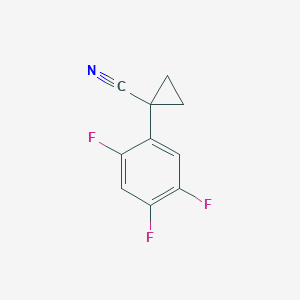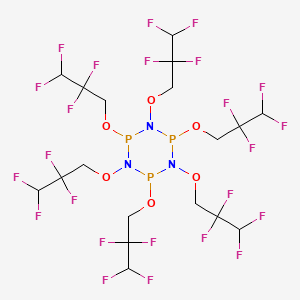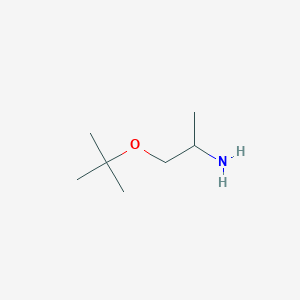![molecular formula C13H12Cl2N2O2 B12440178 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide CAS No. 771522-84-0](/img/structure/B12440178.png)
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a 3,4-dichlorophenyl group and an amino group attached to a propanamide chain. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a 3,4-dichlorophenyl group using reagents like 3,4-dichlorobenzene and a suitable catalyst.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amidation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, catalysts like palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide: Similar structure but with different substitution pattern on the phenyl ring.
3-Amino-3-[5-(3,4-difluorophenyl)furan-2-yl]propanamide: Similar structure but with fluorine atoms instead of chlorine.
3-Amino-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide: Similar structure but with methyl groups instead of chlorine.
Uniqueness
The uniqueness of 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide lies in its specific substitution pattern and the presence of both amino and propanamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
771522-84-0 |
|---|---|
Molecular Formula |
C13H12Cl2N2O2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
3-amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-8-2-1-7(5-9(8)15)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H2,17,18) |
InChI Key |
SPQUYMLJJZOYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(CC(=O)N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12440167.png)


